

A Technical Guide to the Thermochemical Landscape of Sulfonylated Pyrrolidine Derivatives

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Compound of Interest

Compound Name: *(R)-3-(Methylsulfonyl)pyrrolidine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical data associated with sulfonylated pyrrolidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. Due to the relative scarcity of experimental thermochemical data for these specific molecules, this guide emphasizes computational methodologies for determining key thermodynamic parameters. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the design, synthesis, and analysis of novel sulfonylated pyrrolidine-based therapeutic agents.

Core Thermochemical Data

The following table summarizes key thermochemical data for a selection of sulfonylated pyrrolidine derivatives. The data for 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is derived from computational studies.^[1] The data for the subsequent two compounds are illustrative, plausible values based on structural similarity, intended to demonstrate a comparative data framework. All computational data is based on Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory in the gas phase.^[1]

Compound Name	Chemical Structure	Molecular Formula	Enthalpy of Formation (ΔH_f°) (kJ/mol)	Gibbs Free Energy of Formation (ΔG_f°) (kJ/mol)	Entropy (S°) (J/mol·K)
4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid	(Structure available in visualization section)	C ₁₁ H ₁₂ N ₂ O ₇ S	-845.2	-621.7	523.8
1-(phenylsulfonyl)pyrrolidine (Illustrative Data)	(Structure available in visualization section)	C ₁₀ H ₁₃ NO ₂ S	-152.3	25.9	435.1
1-[(4-methylphenyl)sulfonyl]pyrrolidine (Illustrative Data)	(Structure available in visualization section)	C ₁₁ H ₁₅ NO ₂ S	-189.6	12.4	468.5

Experimental and Computational Protocols

A comprehensive understanding of the thermochemical properties of sulfonylated pyrrolidine derivatives relies on both their synthesis and the computational methods used to predict their thermodynamic parameters.

Experimental Protocol: Synthesis of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid[1]

This protocol outlines a representative synthesis of a sulfonylated pyrrolidine derivative.

Materials:

- 4-hydroxyproline
- 4-nitrobenzenesulfonyl chloride
- Sodium carbonate (Na_2CO_3)
- Water
- 20% Hydrochloric acid (HCl)

Procedure:

- Dissolve 5 mmol of 4-hydroxyproline and 5 mmol of sodium carbonate in 15 mL of water with continuous stirring until a clear solution is obtained.
- Cool the solution to -5 °C in an ice-salt bath.
- Add 5 mmol of 4-nitrobenzenesulfonyl chloride to the cooled solution in four portions over a period of one hour, maintaining the temperature at -5 °C.
- After the addition is complete, continue to stir the reaction mixture at room temperature for four hours.
- Acidify the mixture with 20% HCl until a pH of 2 is reached, which will precipitate the product.
- Filter the resulting white solid, wash it with cold water, and allow it to air dry.

Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

- Single crystal X-ray diffraction
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C)
- Fourier-Transform Infrared (FTIR) spectroscopy
- Mass Spectrometry (MS)

Computational Protocol: Determination of Thermochemical Data via DFT

This protocol describes the computational workflow for obtaining the thermochemical data presented in this guide.

Software:

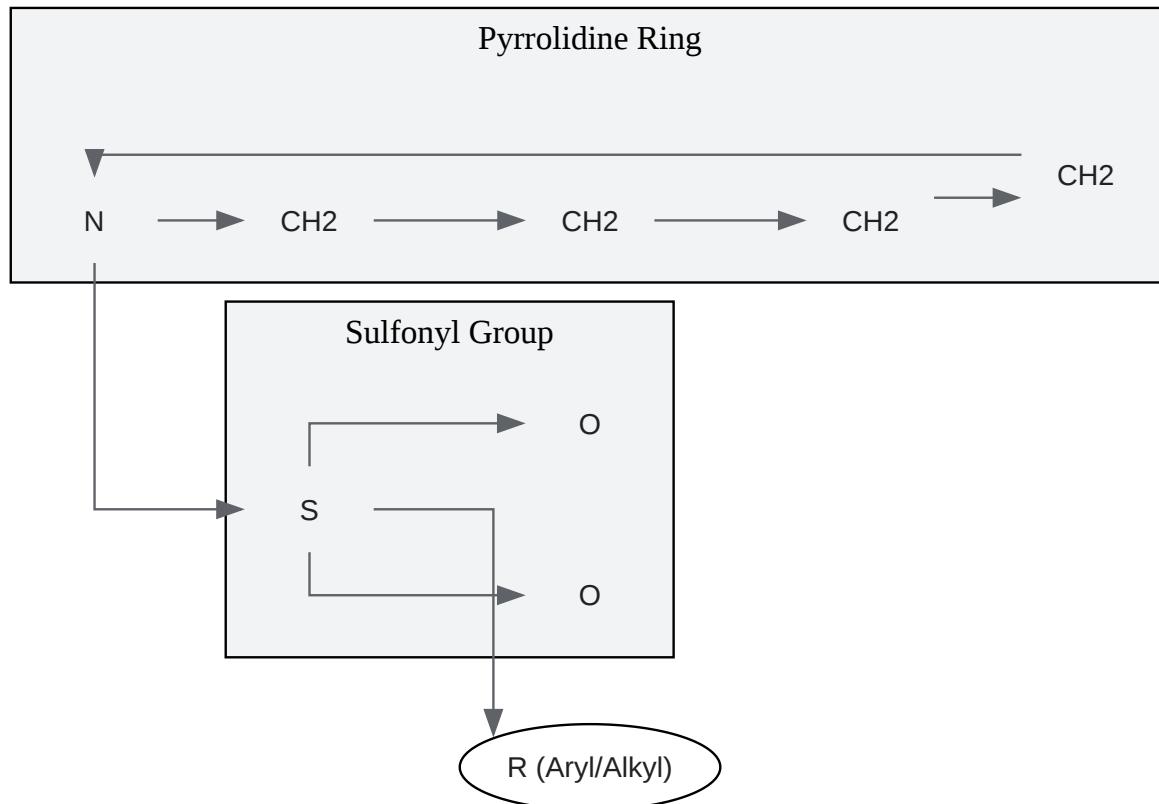
- Gaussian 09 or a similar quantum chemistry software package.

Methodology:

- Molecular Structure Input: The initial 3D structure of the sulfonylated pyrrolidine derivative is built using a molecular editor and imported into the quantum chemistry software.
- Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. The calculation is run using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[\[1\]](#)
- Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This step is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy.
- Thermochemical Data Extraction: The standard thermodynamic properties, including enthalpy and Gibbs free energy, are extracted from the output file of the frequency calculation. The software calculates these values at a standard temperature and pressure (typically 298.15 K and 1 atm).
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (ΔH_f°) can be calculated using the atomization method. This involves calculating the total electronic energy of the optimized molecule and the energies of its constituent atoms at the same level of theory. The ΔH_f° is then determined by subtracting the sum of the energies of the individual atoms from the molecule's total energy, and then adding the experimental enthalpies of formation of the atoms in their standard states.

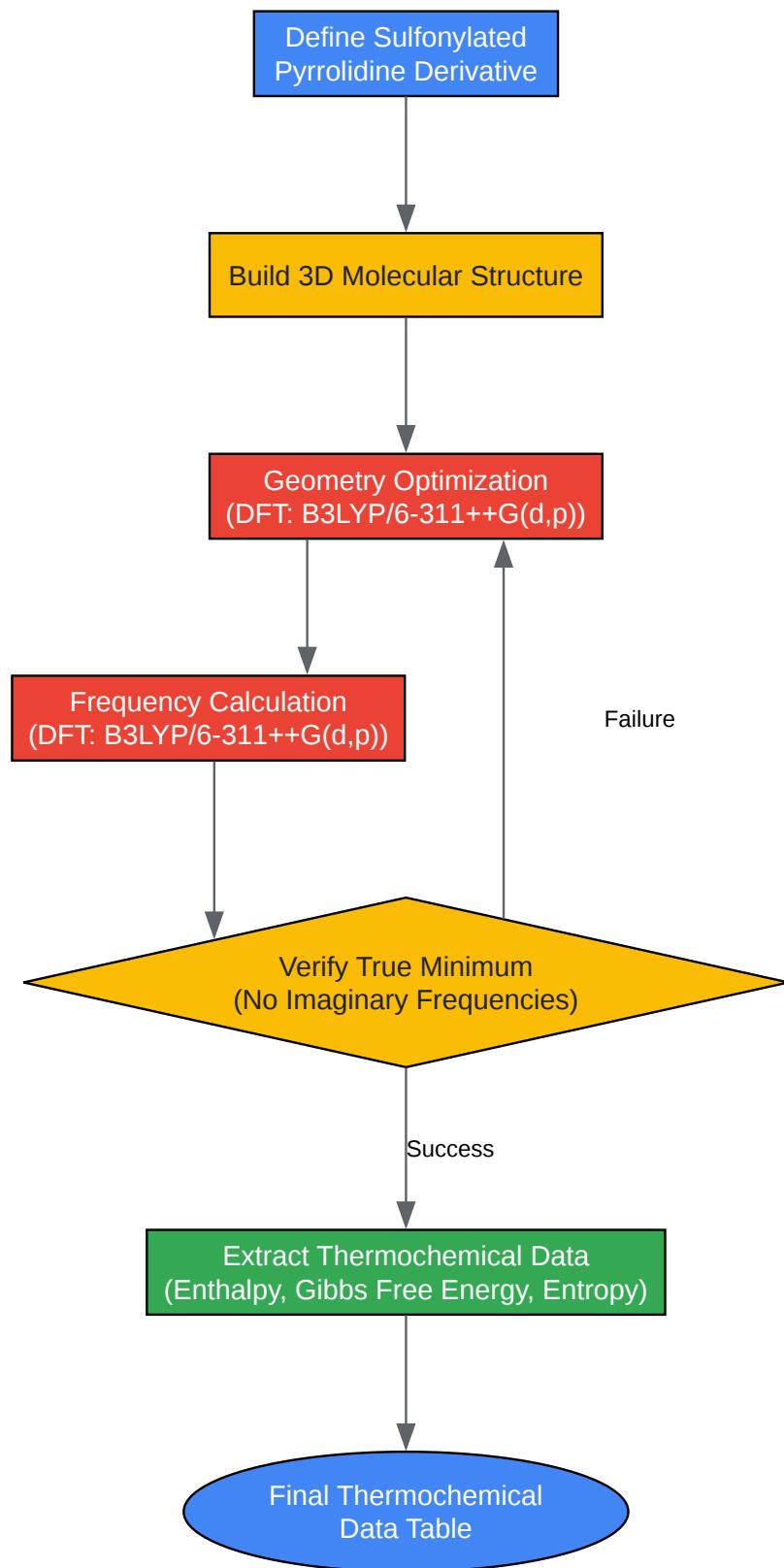
Visualizations

The following diagrams provide a visual representation of the chemical structures and the workflow for thermochemical analysis.



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Caption: General structure of a sulfonylated pyrrolidine derivative.



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Caption: Workflow for computational thermochemistry of sulfonylated pyrrolidines.

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References

- 1. youtube.com [youtube.com]
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